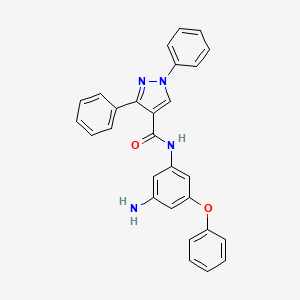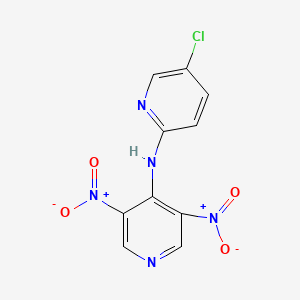![molecular formula C17H13F3N2O2 B5054839 2-amino-5-oxo-4-[4-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B5054839.png)
2-amino-5-oxo-4-[4-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
説明
2-amino-5-oxo-4-[4-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a useful research compound. Its molecular formula is C17H13F3N2O2 and its molecular weight is 334.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 334.09291215 g/mol and the complexity rating of the compound is 661. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
X-ray Crystallographic Studies
Research has explored the structural properties of similar carbonitrile compounds through X-ray diffraction techniques. These studies provide insight into the molecular arrangement and stability of these compounds, contributing to a deeper understanding of their chemical behavior. For instance, Sharma et al. (2015) conducted X-ray studies on closely related carbonitrile compounds, revealing significant deviations from planarity in the pyran rings and identifying stabilizing hydrogen bonds within the crystal structure (Sharma et al., 2015).
Multicomponent Reactions and Synthesis
The synthesis of carbonitrile derivatives, including those closely related to the specified compound, has been a focus area, particularly in the context of multicomponent reactions. These reactions are pivotal for creating diverse heterocyclic compounds with potential applications in pharmaceuticals and material science. For example, Sharma et al. (2015) detailed the synthesis of a similar carbonitrile derivative, emphasizing its synthesis through a one-pot multicomponent reaction and its crystal structure determined by X-ray analysis (Sharma et al., 2015).
Organocatalysis in Chemical Synthesis
The use of organocatalysts in the synthesis of carbonitrile derivatives, including those related to the specified compound, represents a significant advancement in green chemistry. This approach not only enhances reaction efficiency but also contributes to environmentally friendly synthesis methods. Ramireddy et al. (2017) demonstrated the organocatalyzed synthesis of 2-Amino-4H-chromene derivatives, highlighting the use of cinchona alkaloid-derived catalysts for high-yield and enantioselective synthesis (Ramireddy et al., 2017).
Applications in Antimicrobial Activities
Some studies have focused on the antimicrobial properties of carbonitrile derivatives, suggesting their potential use in developing new antibacterial agents. Moshafi et al. (2016) synthesized 2-amino-tetrahydro-4H-chromene-3-carbonitrile derivatives and evaluated their antibacterial effects, finding that some derivatives showed significant activity against certain bacterial strains (Moshafi et al., 2016).
Nanoparticle Synthesis and Catalysis
The role of carbonitrile derivatives in catalyzing reactions, particularly in the presence of nanoparticles, is an area of increasing interest. Rajput and Kaur (2013) developed a green protocol for synthesizing carbonitrile derivatives using CoFe2O4 nanoparticles, demonstrating the potential of these compounds in sustainable and efficient chemical synthesis (Rajput & Kaur, 2013).
特性
IUPAC Name |
2-amino-5-oxo-4-[4-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydrochromene-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N2O2/c18-17(19,20)10-6-4-9(5-7-10)14-11(8-21)16(22)24-13-3-1-2-12(23)15(13)14/h4-7,14H,1-3,22H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKYXFKAQXPAKJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(C(=C(O2)N)C#N)C3=CC=C(C=C3)C(F)(F)F)C(=O)C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[1-Adamantyl(methyl)amino]propan-1-ol;hydrochloride](/img/structure/B5054760.png)
![2-({2,5-Dioxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl}sulfanyl)pyridine-3-carboxylic acid](/img/structure/B5054769.png)
![11-[4-(diethylamino)benzyl]-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5054774.png)
![3-chloro-N-[4-chloro-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B5054781.png)
![3-Fluorobenzyl 2-[(2-furylcarbonyl)amino]benzoate](/img/structure/B5054786.png)
![2,4-dichloro-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5054791.png)

![N-(2-ethyl-6-methylphenyl)-3-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide](/img/structure/B5054796.png)
![methyl 4-[(E)-[2-(2-fluorophenyl)-1-(4-hydroxyphenyl)-5-oxoimidazol-4-ylidene]methyl]benzoate](/img/structure/B5054818.png)
![ethyl 2-{[N-(3-chloro-4-fluorophenyl)-N-(methylsulfonyl)glycyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5054830.png)

![5-bromo-2-chloro-N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5054849.png)

![N-[2-(methylthio)phenyl]-2-[4-(1-piperidinylsulfonyl)phenoxy]acetamide](/img/structure/B5054860.png)
